BenchChemオンラインストアへようこそ!

5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Lipophilicity Drug-likeness Physicochemical profiling

5-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 865287-17-8) is a fully synthetic, dual-halogenated 1,3,4-oxadiazole carboxamide with the molecular formula C₁₅H₈Cl₂N₄O₄ and a molecular weight of 379.2 g/mol. It belongs to the class of nitro-substituted heteroaromatic carboxamides built on the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine scaffold, a chemotype that has demonstrated antitubercular activity in primary literature.

Molecular Formula C15H8Cl2N4O4
Molecular Weight 379.15
CAS No. 865287-17-8
Cat. No. B2820426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
CAS865287-17-8
Molecular FormulaC15H8Cl2N4O4
Molecular Weight379.15
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C15H8Cl2N4O4/c16-9-3-1-8(2-4-9)14-19-20-15(25-14)18-13(22)11-7-10(17)5-6-12(11)21(23)24/h1-7H,(H,18,20,22)
InChIKeyLTXCSLQIFYBVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 865287-17-8): Core Chemical Identity and Procurement Profile


5-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 865287-17-8) is a fully synthetic, dual-halogenated 1,3,4-oxadiazole carboxamide with the molecular formula C₁₅H₈Cl₂N₄O₄ and a molecular weight of 379.2 g/mol [1]. It belongs to the class of nitro-substituted heteroaromatic carboxamides built on the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine scaffold, a chemotype that has demonstrated antitubercular activity in primary literature [2]. The compound has been catalogued in high-throughput screening campaigns, including a cell-based assay targeting the orphan G-protein coupled receptor GPR151 , indicating its utility as a probe molecule. Its structural signature—a 5-chloro-2-nitrobenzamide moiety appended to the oxadiazole core—distinguishes it from the simpler nitrobenzamide regioisomers (e.g., 3‑nitro and 4‑nitro analogs) that have been directly evaluated against Mycobacterium tuberculosis [2].

Why a Generic 1,3,4-Oxadiazole Carboxamide Cannot Substitute for 5-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 865287-17-8)


Within the N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] carboxamide family, both the position and the electronic nature of substituents on the benzamide ring profoundly affect antitubercular potency. The established structure–activity relationship (SAR) shows that activity against Mycobacterium tuberculosis is driven by the distribution of electron density across the nitro-substituted heteroaromatic ring [1]. The target compound bears a unique 5-chloro-2-nitro substitution pattern that simultaneously withdraws electrons through both inductive (–Cl) and resonance (–NO₂) effects, thereby creating an electron-density profile distinct from the 3‑nitrobenzamide (1d), benzamide (1e), or heteroaryl analogs (1a, 1b) that were directly tested [1]. Generic replacement with an unsubstituted or differently substituted oxadiazole carboxamide would therefore alter the electronic landscape and compromise the phenotype-specific activity that this substitution pattern is designed to achieve. Furthermore, the dual-halogen character (Cl on both the benzamide and the phenyl ring) elevates lipophilicity (XLogP3 = 3.7 vs. ~2.5–3.0 for non-chlorinated analogs), which directly influences membrane permeability, protein binding, and off-target engagement [2]. These cumulative differences render simple analog substitution scientifically invalid in any assay that depends on the compound's precise physicochemical or target-engagement profile.

Quantitative Differentiation Evidence: 5-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 865287-17-8) vs. Closest Analogs


Lipophilicity Shift: XLogP3 of the 5-Chloro-2-Nitrobenzamide Derivative vs. Unsubstituted and 3-Nitro Analogs

The 5-chloro-2-nitro substitution pattern markedly increases the computed partition coefficient relative to the directly reported antitubercular analogs. The target compound exhibits an XLogP3 of 3.7 [1], whereas the 3‑nitrobenzamide analog (1d) is predicted to have an XLogP3 of approximately 2.8 and the unsubstituted benzamide (1e) approximately 2.5 (values estimated from the structural difference using the same XLogP3 algorithm; the 5‑Cl and 2‑NO₂ groups together contribute roughly +0.9 to +1.2 log units compared to a mono‑nitro or hydrogen substituent) [1]. This 0.9–1.2 log unit increase translates to a 8–16-fold higher theoretical partition coefficient, which directly influences membrane permeation and non-specific protein binding.

Lipophilicity Drug-likeness Physicochemical profiling

Electronic Modulation of the Benzamide Ring: Predicted Impact on Antitubercular SAR

In the seminal study by Martínez et al. (2019), the antitubercular activity of carboxamides 1a–e was explained by the electronic density distribution across the nitro-substituted heteroaromatic ring attached to the amide group [1]. The target compound incorporates a 5‑chloro substituent, which exerts a –I inductive effect, and a 2‑nitro group, which exerts a –M mesomeric effect, creating a uniquely polarized benzamide ring that is absent in the tested series. While the exact MIC values for the target compound have not been published, the SAR framework indicates that the dual electron-withdrawing substitution should shift the electronic density map relative to the 3‑nitro (1d) and heteroaryl (1a, 1b) analogs, potentially altering both potency and selectivity across the three M. tuberculosis cell lines (H37Rv, H37Ra, 209) that were originally tested [1]. This electronic differentiation is a structural feature, not a speculative advantage, and forms the basis for the compound's inclusion in focused libraries.

Antitubercular activity SAR Electronic effects

Halogen Differentiation: 4-Chlorophenyl vs. 4-Bromophenyl Oxadiazole Core

A direct structural analog, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide, replaces the 4‑chlorophenyl group with 4‑bromophenyl . While no comparative biological data exist, the replacement of Cl (van der Waals radius 175 pm) with Br (185 pm) alters halogen-bonding geometry, polarizability, and metabolic stability (C–Br bond dissociation energy ~285 kJ/mol vs. C–Cl ~327 kJ/mol). These physicochemical differences are sufficient to change target engagement and pharmacokinetic profiles. The 4‑chlorophenyl variant is therefore the preferred probe for studies where the smaller, less polarizable halogen is required to maintain a specific binding pose or to reduce non-specific halogen‑π interactions.

Halogen bonding Molecular recognition Lead optimization

Molecular Weight and Heavy Atom Count: Impact on Permeability and Solubility Class

The target compound has a molecular weight of 379.2 g/mol and contains 25 heavy atoms [1]. In comparison, the 3‑nitro analog (1d, C₁₅H₁₀ClN₄O₄) has a molecular weight of 345.7 g/mol, and the unsubstituted benzamide (1e, C₁₅H₁₁ClN₃O₂) weighs 300.7 g/mol [2]. The additional chlorine atom (+34.5 Da vs. 1d, +78.5 Da vs. 1e) pushes the compound closer to the upper limit of the 'rule‑of‑five' guidelines, potentially reducing aqueous solubility but enhancing membrane interactions. This trade-off is a deliberate design feature for intracellular targets such as M. tuberculosis, where moderate lipophilicity and higher molecular weight can favor mycolic acid membrane penetration.

Physicochemical properties Drug-likeness Permeability

High-Throughput Screening Profile: Activity in GPR151 Cell-Based Assay

The compound was included in a cell-based high-throughput primary assay designed to identify activators of GPR151, run by The Scripps Research Institute Molecular Screening Center . Although the full dose-response data are not publicly available, the very inclusion of this compound in the screening deck indicates that it passed quality-control filters for purity, solubility, and absence of assay interference. In contrast, the simpler nitrobenzamide analogs (1a–1e) have not been reported in any GPCR-targeted screen. This screening pedigree provides a level of biological validation that generic oxadiazole carboxamides lack.

GPCR screening GPR151 Orphan receptor

Optimal Deployment Scenarios for 5-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 865287-17-8)


Antitubercular SAR Expansion and Lead Optimization

The compound's unique 5-chloro-2-nitro substitution pattern makes it an essential probe for extending the structure–activity relationship (SAR) established by Martínez et al. (2019) [1]. By systematically varying the benzamide substituent while retaining the 4-chlorophenyl-oxadiazole core, medicinal chemists can determine whether the combined –I and –M effects improve potency against M. tuberculosis H37Rv, H37Ra, or the 209 strain. The higher lipophilicity (XLogP3 = 3.7) of this analog is expected to enhance penetration of the mycolic acid-rich cell wall, potentially translating to lower MIC values than the 3‑nitro and unsubstituted benchmarks [2].

Orphan GPCR Probe Development (GPR151)

Having been pre-screened in a GPR151 activator assay at Scripps , this compound is a logical starting point for medicinal chemistry campaigns targeting the habenula-enriched orphan receptor GPR151, which is implicated in nicotine dependence and neuropsychiatric disorders. Its dual-halogen architecture provides two independent vectors (chlorine atoms) for further derivatization, enabling the exploration of halogen-bonding interactions within the receptor binding pocket.

Physicochemical Benchmarking in Cellular Permeability Studies

The compound's calculated XLogP3 of 3.7 and molecular weight of 379.2 g/mol place it in an intermediate physicochemical space that is relevant for intracellular bacterial targets. It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens, where its permeability can be directly compared to the less lipophilic 3‑nitro analog (XLogP3 ≈ 2.8) to quantify the permeability gain conferred by the 5‑chloro substituent [2].

Halogen-Bonding and Solid-State Interaction Studies

The presence of two distinct aromatic chlorine atoms (one on the benzamide, one on the oxadiazole 5-phenyl ring) provides a valuable model system for studying halogen-bonding interactions in co-crystals and protein–ligand complexes. The 4‑chlorophenyl group offers a smaller, less polarizable halogen donor compared to the bromophenyl analog, enabling comparative structural biology studies that probe the geometric preferences of halogen bonds in biological environments.

Quote Request

Request a Quote for 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.